molecular formula C27H25N3O3 B2562844 (E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 1164559-44-7

(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2562844
CAS No.: 1164559-44-7
M. Wt: 439.515
InChI Key: WMHAMCWAJVZTOW-OUKQBFOZSA-N
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Description

The compound (E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features a benzo[de]isoquinoline-1,3-dione core linked via an ethyl chain to a piperazine moiety substituted with a cinnamoyl group. The cinnamoyl group (a chalcone derivative with an E-configuration) introduces a conjugated α,β-unsaturated ketone system, which is known to influence biological activity, particularly in anticancer and anti-inflammatory contexts . The compound’s structure combines the planar aromatic naphthalimide-like core with a flexible piperazine side chain, a design strategy commonly employed to enhance DNA intercalation and modulate pharmacokinetic properties .

Properties

IUPAC Name

2-[2-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c31-24(13-12-20-6-2-1-3-7-20)29-17-14-28(15-18-29)16-19-30-26(32)22-10-4-8-21-9-5-11-23(25(21)22)27(30)33/h1-13H,14-19H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHAMCWAJVZTOW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of benzo[de]isoquinoline-1,3-dione, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₂₃H₂₃N₃O₂
  • Molecular Weight : 373.45 g/mol
  • IUPAC Name : this compound

The compound exhibits a complex structure that contributes to its biological activity through various interactions with biological macromolecules.

Research indicates that compounds within the benzo[de]isoquinoline family often exhibit their biological effects through the following mechanisms:

  • Inhibition of Viral Replication :
    • A related compound, benzo[de]isoquinoline-1,3-dione, has been identified as an inhibitor of hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication and serves as a target for antiviral therapies. The binding affinity and selectivity towards NS5B polymerase suggest that similar derivatives may also exhibit antiviral properties .
  • Antioxidant Activity :
    • Compounds structurally similar to this compound have demonstrated antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and could have implications in neuroprotection and anti-inflammatory effects .
  • Antitumor Effects :
    • Some derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability to modulate cell cycle progression and promote cell death in malignant cells underscores the potential use of these compounds in cancer therapy .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Antiviral Activity

In a study evaluating a series of benzo[de]isoquinoline derivatives, one compound exhibited submicromolar potency against HCV replicons. The mechanism was attributed to non-nucleoside inhibition at the NS5B polymerase binding site . This finding suggests that this compound may possess similar antiviral properties.

Study 2: Antioxidant Properties

Research on related benzo[de]isoquinoline derivatives indicated significant antioxidant activity measured through DPPH radical scavenging assays. These findings suggest a potential role for this compound in reducing oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundFindings
AntiviralBenzo[de]isoquinoline derivativesInhibition of HCV NS5B polymerase with submicromolar potency
AntioxidantVarious derivativesSignificant DPPH scavenging activity
AntitumorBenzo[de]isoquinoline analogsInduction of apoptosis in cancer cells

Scientific Research Applications

  • Anticancer Potential :
    • Several studies have highlighted the anticancer properties of compounds derived from benzo[de]isoquinoline frameworks. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that derivatives of benzo[de]isoquinoline can target specific signaling pathways involved in tumor growth and metastasis .
  • Neuroprotective Effects :
    • The piperazine component suggests potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease pathology, thereby increasing acetylcholine levels in the brain . This mechanism could enhance cognitive functions and memory retention.
  • Antimicrobial Activity :
    • Preliminary studies suggest that (E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits antimicrobial properties against various bacterial strains. The presence of the piperazine ring is often associated with enhanced interaction with microbial targets .

Synthesis and Modification

The synthesis of this compound involves several steps, including coupling reactions that form the desired structure from simpler precursors. The synthetic routes typically employ methods such as:

  • Coupling Reactions : Utilizing piperazine derivatives and cinnamoyl groups to construct the core structure.
  • Functional Group Modifications : Allowing for the introduction of various substituents that can enhance biological activity or solubility .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several benzo[de]isoquinoline derivatives, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of similar compounds showed promising results in enhancing cognitive function in animal models of Alzheimer's disease. Compounds were tested for their ability to inhibit acetylcholinesterase and protect neuronal cells from oxidative stress .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzo[de]isoquinoline-1,3-dione core is shared among several analogs, but substituents on the piperazine ring critically differentiate their activities and properties. Key examples include:

Compound Name Piperazine Substituent Molecular Formula Key Features Biological Activity (Reported)
Target Compound: (E)-2-(2-(4-Cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Cinnamoyl (E-configuration) C₂₆H₂₄N₃O₃* Chalcone moiety; potential for π-π stacking and electrophilic interactions Hypothesized anticancer activity
2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 4-Chlorophenylsulfonyl C₂₄H₂₂ClN₃O₄S Electron-withdrawing sulfonyl group; enhanced solubility Not reported
2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione Benzodioxolylmethyl C₂₆H₂₄N₃O₅ Lipophilic benzodioxole group; potential CNS targeting Not reported
Naphthalimide–chalcone conjugates (e.g., Compound 14b in ) Ferrocenyl-acryloyl C₃₄H₂₈FeN₃O₃ Ferrocene moiety; redox-active and cytotoxic IC₅₀ = 4.2 µM (MCF7 cells)

*Estimated formula based on structural similarity.

Key Observations :

  • The cinnamoyl group in the target compound may enhance DNA intercalation and ROS generation, similar to chalcone derivatives in .
  • Sulfonyl () and benzodioxole () substituents improve solubility and lipophilicity, respectively, but lack the conjugated system critical for chalcone-mediated cytotoxicity.
  • Ferrocene-containing analogs () exhibit redox activity, a feature absent in the target compound but relevant for prodrug strategies.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Estimated ~450–500 g/mol, comparable to analogs in and .
  • LogP : The cinnamoyl group’s conjugated system may increase lipophilicity relative to sulfonyl derivatives but reduce it compared to benzodioxole-containing compounds.

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